BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Triisopropyl Citrate: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Triisopropyl citrate

Cat. No.: B1609684

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for triisopropyl citrate, a compound of interest in various research and development
applications. Due to the limited availability of experimentally derived public data, this document
presents a predictive spectroscopic profile based on established principles of Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The information herein serves as a foundational reference for the identification and
characterization of triisopropyl citrate.

Chemical Structure and Properties

o |[UPAC Name: Tris(propan-2-yl) 2-hydroxypropane-1,2,3-tricarboxylate
o CAS Number: 74592-76-0

e Molecular Formula: CisH2607

e Molecular Weight: 318.36 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for triisopropyl citrate.
These values are derived from the analysis of its chemical structure and comparison with data
for analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts for Triisopropyl Citrate (Solvent: CDCIs)

Chemical Shift (5,

Protons Multiplicity Integration
ppm)

-CHs (isopropy!l) ~1.25 Doublet 18H

-CH (isopropyl) ~5.05 Septet 3H

-CH: (citrate) ~2.80 Doublet 4H

-OH (hydroxyl) Variable Singlet 1H

Table 2: Predicted 13C NMR Chemical Shifts for Triisopropyl Citrate (Solvent: CDCIs)

Carbon Atom Chemical Shift (6, ppm)
-CHs (isopropyl) ~21.5

-CH (isopropyl) ~69.0

-CH: (citrate) ~43.0

Quaternary C (citrate, C-OH) ~73.0

Carbonyl C (ester) ~170.0, ~172.0

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Triisopropyl Citrate
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Functional Group Wavenumber (cm~—?) Intensity

O-H (hydroxyl) 3500 - 3200 Broad, Medium
C-H (alkane) 2980 - 2850 Strong

C=0 (ester) 1750 - 1735 Strong

C-O (ester) 1300 - 1000 Strong

C-0O (alcohol) 1300 - 1000 Strong

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Mass Spectrum of Triisopropyl Citrate (Electron

lonization)
m/z Possible Fragment lon
318 [M]* (Molecular lon)
301 [M - OHI*
259 [M - CsH70O]*
217 [M - C3H7O - CsHe]*
159 [CeHsOs]* (Citryl core fragment)
43 [CsH7]*

General Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
liquid sample such as triisopropyl citrate. Instrument parameters may require optimization.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 10-20 mg of triisopropyl citrate in 0.6-0.7 mL
of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.
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 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a standard pulse sequence (e.g., zg30).

o Set a spectral width of approximately 16 ppm.

o Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Set a spectral width of approximately 220 ppm.

o Alarger number of scans (e.g., 1024 or more) will be necessary due to the lower natural
abundance of 3C.

o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts to TMS (0 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: As a liquid, triisopropyl citrate can be analyzed neat. Place a drop of
the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a
thin film.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the clean KBr/NacCl plates.

o Record the sample spectrum over the range of 4000-400 cm~1,
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o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of triisopropyl citrate in a volatile solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a
gas or liquid chromatograph.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electron lonization (El) for GC-MS or Electrospray lonization (ESI) for LC-
MS.

Data Acquisition:

o For El, use a standard electron energy of 70 eV.

o For ESI, optimize the spray voltage and other source parameters.

o Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and have
not been derived from experimental measurements of triisopropyl citrate. This guide is
intended for informational purposes and should be used in conjunction with experimentally
obtained data for definitive structural confirmation.

» To cite this document: BenchChem. [Spectroscopic Profile of Triisopropy! Citrate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1609684#spectroscopic-data-for-triisopropyl-citrate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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